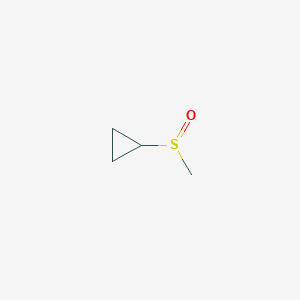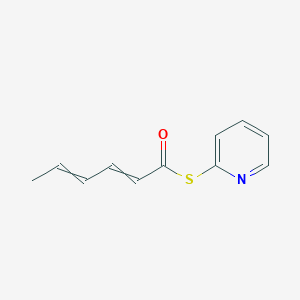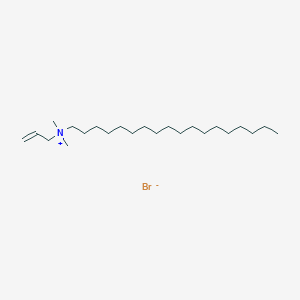![molecular formula C18H22O4 B14450302 5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol CAS No. 77614-09-6](/img/structure/B14450302.png)
5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two ethyl groups and two methoxy groups attached to the biphenyl core, along with two hydroxyl groups at the 2,2’ positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’-dimethoxy-5,5’-diethylbiphenyl.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways.
Signal Transduction: It may modulate signal transduction pathways related to cell survival and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dimethoxy-5,5’-diethylbiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
5,5’-Dimethyl-3,3’-dimethoxybiphenyl: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Uniqueness
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both ethyl and methoxy groups along with hydroxyl groups, which confer distinct reactivity and potential biological activities compared to its analogs.
This detailed article provides a comprehensive overview of 5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
77614-09-6 |
|---|---|
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-ethyl-2-(5-ethyl-2-hydroxy-3-methoxyphenyl)-6-methoxyphenol |
InChI |
InChI=1S/C18H22O4/c1-5-11-7-13(17(19)15(9-11)21-3)14-8-12(6-2)10-16(22-4)18(14)20/h7-10,19-20H,5-6H2,1-4H3 |
Clave InChI |
VEDGCOJRGCIQFG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


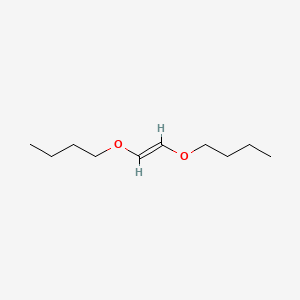

![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)
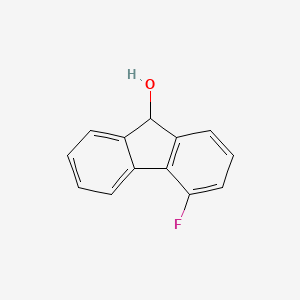

acetonitrile](/img/structure/B14450252.png)
